molecular formula C36H47N7O5S2 B12722183 5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valinylamino-4S-hydroxy-1,6-diphenyl-2-azahexane CAS No. 162739-25-5

5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valinylamino-4S-hydroxy-1,6-diphenyl-2-azahexane

Cat. No.: B12722183
CAS No.: 162739-25-5
M. Wt: 721.9 g/mol
InChI Key: AVWCQQQGIFEARM-CPCREDONSA-N
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Description

The compound “5S-(((5-Thiazolyl)methoxy)carbonyl)amino-2-N-((N-methyl-N-((2-isopropyl-4-thiazolyl)methyl)amino)carbonyl)-L-valinylamino-4S-hydroxy-1,6-diphenyl-2-azahexane” is a complex organic molecule that features multiple functional groups, including thiazole rings, amide linkages, and hydroxyl groups. Such compounds are often of interest in medicinal chemistry and biochemical research due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of thiazole rings, amide bond formation, and the introduction of hydroxyl groups. Typical synthetic routes may involve:

    Formation of Thiazole Rings: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Amide Bond Formation: This step can be carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through reduction reactions using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide bonds can be reduced to amines using strong reducing agents like LiAlH4.

    Substitution: The thiazole rings can undergo electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, NaBH4

    Substitution: Electrophiles such as halogens, nitrating agents

Major Products Formed

    Oxidation: Formation of carbonyl compounds

    Reduction: Formation of amines

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

The compound may have various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The thiazole rings and amide linkages may play a crucial role in binding to the target, while the hydroxyl group could be involved in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds containing thiazole rings, such as thiamine (vitamin B1) and ritonavir (an antiretroviral drug).

    Amide-Containing Compounds: Molecules like peptides and proteins, which have amide linkages.

    Hydroxyl-Containing Compounds: Alcohols and phenols, which have hydroxyl

Properties

CAS No.

162739-25-5

Molecular Formula

C36H47N7O5S2

Molecular Weight

721.9 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S)-4-[benzyl-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate

InChI

InChI=1S/C36H47N7O5S2/c1-24(2)32(40-35(46)42(5)19-28-22-49-34(38-28)25(3)4)33(45)41-43(18-27-14-10-7-11-15-27)20-31(44)30(16-26-12-8-6-9-13-26)39-36(47)48-21-29-17-37-23-50-29/h6-15,17,22-25,30-32,44H,16,18-21H2,1-5H3,(H,39,47)(H,40,46)(H,41,45)/t30-,31-,32-/m0/s1

InChI Key

AVWCQQQGIFEARM-CPCREDONSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)NN(CC2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NN(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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